
(3R,5R)-5-Hydroxymethylpyrrolidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,5R)-5-Hydroxymethylpyrrolidin-3-ol, also known as L-homoserine lactone, is a small molecule that plays a crucial role in bacterial communication, also known as quorum sensing. Quorum sensing is a process by which bacteria communicate with each other to coordinate their behavior and regulate gene expression. L-homoserine lactone is synthesized by various bacterial species and is involved in a wide range of biological processes, including biofilm formation, virulence, and antibiotic resistance.
作用机制
(3R,5R)-5-Hydroxymethylpyrrolidin-3-ol lactone acts as a signaling molecule in bacterial communication. It binds to specific receptors on the surface of bacterial cells and triggers a signal transduction pathway, which results in the regulation of gene expression. (3R,5R)-5-Hydroxymethylpyrrolidin-3-ol lactone is involved in the regulation of various biological processes, including biofilm formation, virulence, and antibiotic resistance.
Biochemical and Physiological Effects
(3R,5R)-5-Hydroxymethylpyrrolidin-3-ol lactone has various biochemical and physiological effects on bacterial cells. It regulates the expression of various genes, including those involved in biofilm formation, virulence, and antibiotic resistance. (3R,5R)-5-Hydroxymethylpyrrolidin-3-ol lactone also affects the growth and survival of bacterial cells. Furthermore, (3R,5R)-5-Hydroxymethylpyrrolidin-3-ol lactone plays a crucial role in the interaction between bacteria and their environment.
实验室实验的优点和局限性
(3R,5R)-5-Hydroxymethylpyrrolidin-3-ol lactone is a useful tool for studying bacterial communication and quorum sensing. It is easy to synthesize and is readily available. However, (3R,5R)-5-Hydroxymethylpyrrolidin-3-ol lactone has some limitations for lab experiments. It is unstable and can degrade quickly, which can affect the accuracy of the results. Furthermore, (3R,5R)-5-Hydroxymethylpyrrolidin-3-ol lactone can be toxic to bacterial cells at high concentrations.
未来方向
There are various future directions for the study of (3R,5R)-5-Hydroxymethylpyrrolidin-3-ol lactone. One direction is the development of novel antibacterial agents and vaccines that target bacterial communication and quorum sensing. Another direction is the use of (3R,5R)-5-Hydroxymethylpyrrolidin-3-ol lactone in the production of various bioproducts, including biosensors, biocatalysts, and biofuels. Furthermore, the study of (3R,5R)-5-Hydroxymethylpyrrolidin-3-ol lactone can provide insights into the regulation of gene expression and the interaction between bacteria and their environment.
Conclusion
(3R,5R)-5-Hydroxymethylpyrrolidin-3-ol lactone is a small molecule that plays a crucial role in bacterial communication and quorum sensing. It is synthesized by various bacterial species and is involved in a wide range of biological processes, including biofilm formation, virulence, and antibiotic resistance. (3R,5R)-5-Hydroxymethylpyrrolidin-3-ol lactone is a useful tool for studying bacterial communication and quorum sensing and has various scientific research applications. The study of (3R,5R)-5-Hydroxymethylpyrrolidin-3-ol lactone can provide insights into the regulation of gene expression and the interaction between bacteria and their environment.
合成方法
(3R,5R)-5-Hydroxymethylpyrrolidin-3-ol lactone can be synthesized by various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of homoserine with lactone, which results in the formation of (3R,5R)-5-Hydroxymethylpyrrolidin-3-ol lactone. Enzymatic synthesis involves the use of enzymes, such as lactonase and acylase, to catalyze the reaction between homoserine and acyl-acyl carrier protein (ACP) intermediate, which results in the formation of (3R,5R)-5-Hydroxymethylpyrrolidin-3-ol lactone.
科学研究应用
(3R,5R)-5-Hydroxymethylpyrrolidin-3-ol lactone has been extensively studied in the field of microbiology and biotechnology. It is used as a tool to study bacterial communication and quorum sensing. (3R,5R)-5-Hydroxymethylpyrrolidin-3-ol lactone is also used in the development of novel antibacterial agents and vaccines. Furthermore, (3R,5R)-5-Hydroxymethylpyrrolidin-3-ol lactone is used in the production of various bioproducts, including biosensors, biocatalysts, and biofuels.
属性
IUPAC Name |
(3R,5R)-5-(hydroxymethyl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c7-3-4-1-5(8)2-6-4/h4-8H,1-3H2/t4-,5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALDMMCNNFPJSI-RFZPGFLSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@H]1CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,5R)-5-Hydroxymethylpyrrolidin-3-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

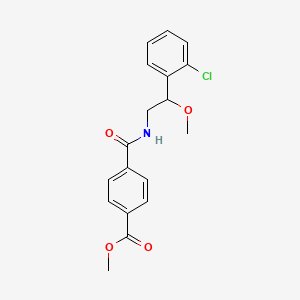

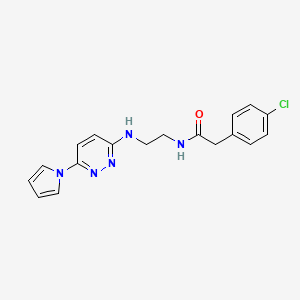
![4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2708123.png)


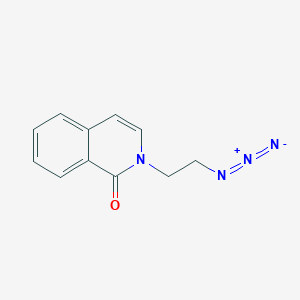
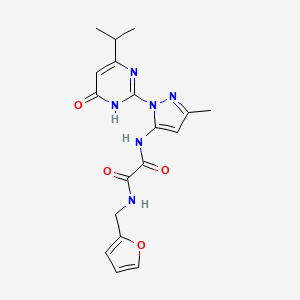
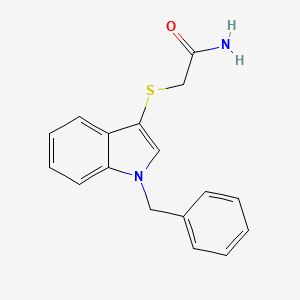

![N-(3,5-dimethylphenyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2708131.png)
![(2E)-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2708132.png)

